molecular formula C10H11N3O2 B13153508 5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide

5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide

Cat. No.: B13153508
M. Wt: 205.21 g/mol
InChI Key: RFYWLNYPMJMCBB-UHFFFAOYSA-N
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Description

5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups makes it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-phenylacetonitrile with ethyl oxalyl chloride, followed by cyclization under basic conditions to form the oxazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazole ring can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted oxazoles, nitroso derivatives, and reduced dihydrooxazole compounds.

Scientific Research Applications

5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-phenyl-2,3-dihydrooxazole-4-carboxamide is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-amino-3-phenyl-2H-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C10H11N3O2/c11-9(14)8-10(12)15-6-13(8)7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,14)

InChI Key

RFYWLNYPMJMCBB-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=C(O1)N)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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